Methyltris((1-methylvinyl)oxy)silane

Overview

Description

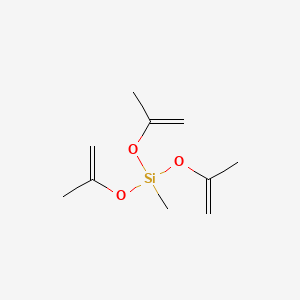

Methyltris((1-methylvinyl)oxy)silane is a useful research compound. Its molecular formula is C10H18O3Si and its molecular weight is 214.33 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyltris((1-methylvinyl)oxy)silane in laboratory settings?

- Methodological Answer : Synthesis typically involves silane precursors reacting with 1-methylvinyl ether derivatives under anhydrous conditions. For example, a modified hydrosilylation reaction using platinum catalysts (e.g., Karstedt’s catalyst) can facilitate the addition of Si-H bonds to vinyl groups . Key steps include:

- Use of inert atmosphere (argon/nitrogen) to prevent hydrolysis.

- Temperature control (60–80°C) to optimize reaction kinetics.

- Characterization of intermediates via FTIR to monitor Si-H bond consumption.

Table: Key Reaction Parameters

| Parameter | Optimal Range | Monitoring Technique |

|---|---|---|

| Temperature | 60–80°C | Thermocouple |

| Catalyst Loading | 10–50 ppm Pt | Gravimetric analysis |

| Reaction Time | 4–8 hours | FTIR/Sampling |

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm vinyl group integration and silicon-bonded methyl/vinyloxy substituents. For example, vinyl protons appear as doublets at δ 5.8–6.2 ppm .

- FTIR : Peaks at ~1000–1100 cm⁻¹ (Si-O-Si) and ~1600 cm⁻¹ (C=C stretching) validate the core structure .

- GC-MS : To assess purity (>98%) and identify volatile byproducts.

- Elemental Analysis : Verify C, H, and Si content against theoretical values .

Advanced Research Questions

Q. What computational methods predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the compound’s electrophilic silicon center and its interaction with nucleophiles. Key considerations:

- Analyze frontier molecular orbitals (HOMO/LUMO) to identify reactive sites.

- Simulate transition states for silylation reactions with alcohols or amines.

- Compare computed activation energies with experimental kinetic data .

Example Workflow :

Optimize geometry using Gaussian02.

Calculate electrostatic potential maps.

Validate with experimental NMR/FTIR data.

Q. How can researchers resolve discrepancies in reported thermal stability data for this compound?

- Methodological Answer : Contradictions may arise from differences in sample purity, measurement techniques, or environmental conditions. Steps to address:

- Reproducibility Checks : Synthesize batches with ≥99% purity (via fractional distillation ).

- Standardized Testing : Use TGA under nitrogen (10°C/min) to compare decomposition profiles.

- Statistical Analysis : Apply ANOVA to datasets, accounting for instrument variability .

Table: Reported Thermal Decomposition Onset Temperatures

| Study | Onset Temp (°C) | Purity (%) | Atmosphere |

|---|---|---|---|

| NIST (2023) | 220 | 99.5 | N₂ |

| Chongqing Chemdad | 195 | 98.0 | Air |

| Discrepancy likely due to oxidative degradation in air . |

Q. What strategies mitigate hazards associated with this compound in experimental workflows?

- Methodological Answer : Based on GHS classification (skin sensitization, Category 1B; eye irritation, Category 2 ):

- Engineering Controls : Use fume hoods for handling volatile fractions.

- PPE : Nitrile gloves, safety goggles, and lab coats.

- Waste Management : Segregate silane waste in designated containers for professional disposal (avoid aqueous quenching due to gas evolution) .

Q. Data Presentation and Analysis

Q. How should researchers present spectroscopic data for this compound in publications?

- Methodological Answer : Follow IUPAC guidelines and journal-specific requirements (e.g., Beilstein Journal of Organic Chemistry ):

- Include raw spectral data (e.g., NMR integration values) in supplementary materials.

- Annotate key peaks in figures (e.g., FTIR C=C stretch at 1600 cm⁻¹).

- Report solvent and instrument parameters (e.g., 500 MHz NMR, CDCl₃).

Q. Synthesis Optimization

Q. What catalytic systems enhance the yield of this compound?

- Methodological Answer : Transition-metal catalysts (Pt, Rh) improve hydrosilylation efficiency. For example:

- Karstedt’s Catalyst : 0.1–1.0 mol% Pt in toluene achieves >85% yield .

- Rhodium Complexes : Selectively favor β-addition in asymmetric systems .

Table: Catalyst Performance Comparison

| Catalyst | Yield (%) | Selectivity (α:β) |

|---|---|---|

| Pt (Karstedt’s) | 88 | 95:5 |

| RhCl(PPh₃)₃ | 78 | 80:20 |

Preparation Methods

Detailed Preparation Methodologies

Catalytic Ester Exchange and Cracking Method

A notable method for preparing methyl-substituted silanes involves a catalytic ester exchange and cracking reaction between cyclic siloxanes and orthoformates. Although this method is documented for methyldimethoxysilane, it provides a conceptual framework applicable to methyltris((1-methylvinyl)oxy)silane synthesis.

- Reactants such as 1,3,5,7-tetramethylcyclotetrasiloxane and trimethyl orthoformate are combined in a molar ratio typically ranging from 1:2.6 to 6.

- Catalysts such as concentrated sulfuric acid or p-toluenesulfonic acid (0.1–5% w/w) are added along with initiators like methanol (1–5% w/w) and stabilizers (e.g., methyl glycidyl ether) at low concentrations (0.01–1% w/w).

- The reaction mixture is heated gradually from 50–60 °C for 3–5 hours, then slowly raised to 80–90 °C for an additional hour.

- The crude product is distilled at normal pressure, collecting fractions at 60–61 °C to isolate the target silane.

- Avoids corrosive byproducts such as hydrogen chloride.

- High product purity (>99.5%) and yield close to theoretical values.

- Reduced equipment corrosion and simplified distillation.

- The catalyst facilitates cracking of cyclic siloxane and ester exchange with orthoformate, producing this compound and methanol as a byproduct.

- Stabilizers inhibit side reactions such as disproportionation and dehydrogenation.

| Step | Conditions | Purpose |

|---|---|---|

| 1 | Mix siloxane, orthoformate, catalyst, initiator, stabilizer | Prepare reaction mixture |

| 2 | Stir at 50–60 °C for 3–5 hours | Promote ester exchange and cracking |

| 3 | Heat to 80–90 °C for 1 hour | Complete reaction |

| 4 | Distill at 60–61 °C | Purify target silane |

Note: This method is adapted from patent CN110128464B and applies to similar methylsilane derivatives.

Continuous Flow Synthesis with Neutralization and Thin-Film Evaporation

Another advanced approach, although described for methyl tris-methylethylketoxime silane, offers insights into continuous production methods that can be adapted for this compound.

- Continuous feeding of monomethyl trichlorosilane, a vinyl ether source (analogous to diacetylmonoxime in the referenced patent), and a suitable solvent into a stirred reactor.

- Reaction temperature controlled at 30–40 °C with internal circulation and cooling to maintain steady-state conditions.

- The reaction mixture undergoes phase separation in a two-phase separator, isolating crude product from byproducts such as hydrochloride salts.

- The crude product is neutralized with ammonia gas to convert acidic byproducts into solid ammonium chloride, which is filtered out.

- The filtered product is purified by thin-film evaporation, recovering solvent and unreacted reagents, yielding high-purity silane.

- High reaction conversion rates and product recovery.

- Continuous operation reduces batch variability and exposure to air, minimizing hydrolysis.

- Environmentally friendly with solvent recycling and minimal waste.

| Step | Conditions | Purpose |

|---|---|---|

| A | Continuous feed at 30–40 °C | Controlled reaction and mixing |

| B | Two-phase separation | Remove solid byproducts |

| C | Ammonia neutralization | Convert acidic impurities |

| D | Filtration and thin-film evaporation | Purify and concentrate product |

This method is described in patent CN102079753B and exemplifies continuous industrial preparation techniques.

Comparative Analysis of Preparation Methods

| Feature | Catalytic Ester Exchange & Cracking | Continuous Flow with Neutralization |

|---|---|---|

| Reaction Type | Batch, ester exchange and cracking | Continuous flow, nucleophilic substitution |

| Catalysts | Acidic catalysts (H2SO4, p-TSA) | None specified, relies on neutralization step |

| Temperature Range | 50–90 °C | 30–40 °C |

| Byproducts | Methanol, minor side products | Ammonium chloride, solvent residues |

| Purity of Product | >99.5% | >97% |

| Yield | Near theoretical | ~95% |

| Equipment Requirements | Standard glass reactor with distillation | Stirred reactor, separator, evaporator |

| Environmental Impact | No corrosive gases, low waste | Solvent recycling, waste neutralization |

| Industrial Suitability | High | High |

Research Findings and Practical Considerations

Catalyst and Stabilizer Selection: The choice of acid catalyst and stabilizer is critical to suppress side reactions such as disproportionation and dehydrogenation, which can reduce yield and product stability.

Moisture Sensitivity: The Si-H bonds and vinyl ether groups in this compound are highly reactive with moisture, necessitating rigorous drying of reagents and inert atmosphere handling to prevent hydrolysis and polymerization.

Purification: Distillation under controlled temperature and pressure conditions is essential to separate the target silane from high-boiling residues and unreacted materials. Thin-film evaporation is particularly effective in continuous processes for solvent recovery and product concentration.

Safety and Environmental Aspects: Avoidance of corrosive byproducts such as hydrogen chloride enhances equipment longevity and worker safety. Recycling solvents and neutralizing acidic wastes reduce environmental impact.

Summary Table of Key Preparation Parameters

| Parameter | Catalytic Ester Exchange Method | Continuous Flow Method |

|---|---|---|

| Raw Materials | Cyclic siloxane, orthoformate | Monomethyl trichlorosilane, vinyl ether analog |

| Catalyst | Concentrated H2SO4 or p-TSA | Not specified |

| Initiator | Methanol | Not specified |

| Stabilizer | Glycidyl ethers (0.01–1%) | Not specified |

| Reaction Temperature | 50–90 °C | 30–40 °C |

| Reaction Time | 4–6 hours | Continuous |

| Product Purity | >99.5% | >97% |

| Yield | Near theoretical | ~95% |

| Equipment | Three-neck flask with distillation | Stirred reactor, separator, thin-film evaporator |

| Byproducts | Methanol, minor silane byproducts | Ammonium chloride, solvent residues |

| Environmental Impact | Low, no corrosive gases | Low, solvent recycling |

Properties

IUPAC Name |

methyl-tris(prop-1-en-2-yloxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O3Si/c1-8(2)11-14(7,12-9(3)4)13-10(5)6/h1,3,5H2,2,4,6-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWXYOPPJTRVTST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)O[Si](C)(OC(=C)C)OC(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90216714 | |

| Record name | Methyltris((1-methylvinyl)oxy)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90216714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6651-38-3 | |

| Record name | Methyltris(isopropenoxy)silane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6651-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyltris((1-methylvinyl)oxy)silane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006651383 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyltris((1-methylvinyl)oxy)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90216714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyltris[(1-methylvinyl)oxy]silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.979 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.